molecular formula C5H2BrClN2O B13117852 3-Bromo-6-chloropyrazine-2-carbaldehyde

3-Bromo-6-chloropyrazine-2-carbaldehyde

Cat. No.: B13117852
M. Wt: 221.44 g/mol
InChI Key: DCVKFRQMXULOTG-UHFFFAOYSA-N
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Description

3-Bromo-6-chloropyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H2BrClN2O It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloropyrazine-2-carbaldehyde typically involves multi-step processes. One common method includes the bromination and chlorination of pyrazine derivatives. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the chlorination of 3-aminopyrazine-2-carboxylate followed by bromination. These processes are optimized for high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloropyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-6-chloropyrazine-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloropyrazine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison: 3-Bromo-6-chloropyrazine-2-carbaldehyde is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different set of functional groups that can be further modified for targeted applications in various fields .

Properties

Molecular Formula

C5H2BrClN2O

Molecular Weight

221.44 g/mol

IUPAC Name

3-bromo-6-chloropyrazine-2-carbaldehyde

InChI

InChI=1S/C5H2BrClN2O/c6-5-3(2-10)9-4(7)1-8-5/h1-2H

InChI Key

DCVKFRQMXULOTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Br)C=O)Cl

Origin of Product

United States

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